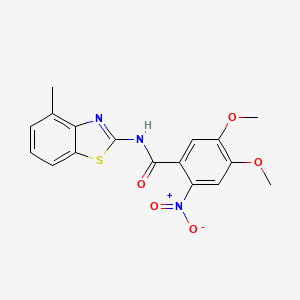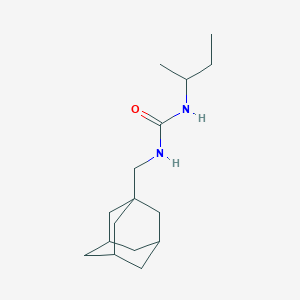![molecular formula C20H22FN3O2 B4878538 N-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide](/img/structure/B4878538.png)
N-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide, also known as F13714, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been found to possess several unique properties that make it a promising candidate for various research studies.
Mecanismo De Acción
The exact mechanism of action of N-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters, such as dopamine and serotonin. N-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide has also been found to inhibit the activity of enzymes, such as acetylcholinesterase, which are involved in the breakdown of neurotransmitters.
Biochemical and physiological effects:
N-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide has also been found to reduce pain perception by modulating the activity of pain receptors. Additionally, N-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide has been shown to improve cognitive function and memory retention.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, N-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide has shown low toxicity levels in animal studies, making it a safe candidate for further research. However, one limitation of N-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide. One area of interest is the potential use of N-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide in the treatment of psychiatric disorders, such as depression and anxiety. Additionally, further studies are needed to fully understand the mechanism of action of N-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide and to identify any potential side effects. Finally, research is needed to optimize the synthesis and purification methods for N-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide to make it more accessible for use in experimental settings.
Métodos De Síntesis
The synthesis of N-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide involves the reaction between 2-fluoroaniline and 3-(4-chlorobenzoyl)propionic acid in the presence of piperazine and triethylamine. The resulting product is then purified using column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
N-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide has been extensively studied for its potential therapeutic applications in various fields of research. It has been found to exhibit potent anti-inflammatory, analgesic, and anxiolytic properties. Additionally, N-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide has shown promising results in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-[3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O2/c21-17-8-4-5-9-18(17)23-12-14-24(15-13-23)19(25)10-11-22-20(26)16-6-2-1-3-7-16/h1-9H,10-15H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMIHJJGGLBDVKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CCNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-5-{[(4-methylphenyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4878457.png)



![N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide](/img/structure/B4878481.png)
![ethyl 4-benzyl-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4878488.png)
![7-chloro-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-8-methyl-2-phenylquinoline](/img/structure/B4878496.png)


![methyl 4-(5-{[(pyridin-3-ylmethyl)amino]methyl}-2-furyl)benzoate hydrochloride](/img/structure/B4878520.png)

![2-[(4-methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4878529.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4878543.png)
![methyl 1-{2-[methyl(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate](/img/structure/B4878547.png)